Tyloxapol

概要

説明

チロクサポールは、アルキルアリールポリエーテルアルコール型の非イオン性液体ポリマーです。主に、粘液膿性気道分泌物の液化と除去を助ける界面活性剤として使用されます。この化合物は、ネブライザーまたは酸素流を用いて吸入によって投与されます。 さらに、チロクサポールは血漿脂質分解活性を阻害することが知られており、これは動物における実験的高脂血症を誘発するために使用されます .

科学的研究の応用

チロクサポールは、幅広い科学研究における応用を持っています。

作用機序

チロクサポールは、主に血漿脂質分解活性を阻害することで作用し、トリグリセリドが豊富なリポタンパク質の分解を防ぎます。 この阻害は、リポタンパク質リパーゼの阻害によって達成され、トリグリセリドの取り込みを防ぎます . さらに、チロクサポールは界面活性剤として作用し、気道分泌物の表面張力を下げ、除去を促進します .

類似化合物の比較

チロクサポールは、界面活性剤とリポタンパク質リパーゼ阻害剤の両方の役割を果たすという点でユニークです。類似の化合物には以下が含まれます。

Triton WR-1339: 類似の特性と応用を持つ別の非イオン性界面活性剤.

アレバール: チロクサポールを含有する医薬品で、去痰剤として使用されます.

エキソサーフ: 呼吸窮迫症候群の治療に使用されるタンパク質を含まない界面活性剤.

チロクサポールは、その特定のポリマー構造と、実験設定で高脂血症を誘発する能力によって際立っており、研究と臨床応用の両方で貴重なツールとなっています。

生化学分析

Biochemical Properties

Tyloxapol has been shown to be an inhibitor of lipoprotein lipase, thus preventing triglyceride uptake . This interaction with lipoprotein lipase indicates that this compound plays a role in lipid metabolism.

Cellular Effects

This compound has been reported to be cytotoxic in various cell lines . It has been observed to cause apoptosis in RAW 264.7 (murine macrophage-like) cells and NIH/3T3 (mouse fibroblast) cells . The cytotoxicity of this compound can be reduced by adding a nontoxic lipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine to attenuate the interaction of this compound with the cell membrane .

Molecular Mechanism

This compound induces apoptosis in cells, which is a process of programmed cell death . The mechanism involves chromatin condensation, cell shrinkage, and DNA cleavage

Temporal Effects in Laboratory Settings

This compound treatment produces dose- and time-dependent cytotoxicity . Over time, cells exposed to this compound show morphological features of apoptosis .

Metabolic Pathways

As mentioned earlier, this compound is an inhibitor of lipoprotein lipase, indicating its involvement in lipid metabolism

準備方法

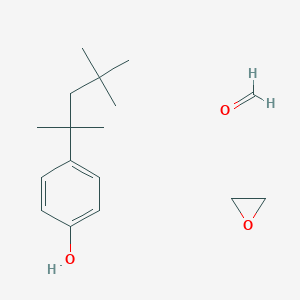

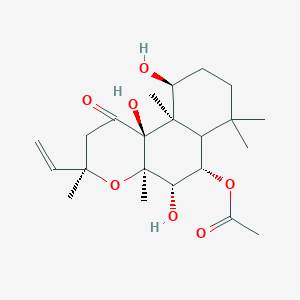

チロクサポールは、4-(1,1,3,3-テトラメチルブチル)フェノールとホルムアルデヒドおよびオキシランの重合によって合成されます。 反応には、4-(1,1,3,3-テトラメチルブチル)フェノールの6〜8分子をホルムアルデヒドと結合させて鎖を形成し、その後オキシランと反応させてポリオキシエチレンオキシ部分を作る工程が含まれます . 工業生産方法では、反応条件を注意深く制御することで、目的のポリマーの長さと特性を確保します。

化学反応の分析

チロクサポールは、いくつかのタイプの化学反応を起こします。

酸化: チロクサポールは、特定の条件下で酸化される可能性がありますが、酸化生成物に関する詳細な情報は限られています。

置換: チロクサポールのフェノール性ヒドロキシル基は、さまざまな試薬と置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、臭素と塩酸が含まれます. 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

類似化合物との比較

Tyloxapol is unique in its dual role as a surfactant and lipoprotein lipase inhibitor. Similar compounds include:

Triton WR-1339: Another nonionic surfactant with similar properties and applications.

Alevaire: A pharmaceutical product containing this compound, used as an expectorant.

Exosurf: A protein-free surfactant used in the treatment of respiratory distress syndrome.

This compound stands out due to its specific polymer structure and its ability to induce hyperlipidemia in experimental settings, making it a valuable tool in both research and clinical applications.

特性

IUPAC Name |

formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYZKJNTKZIUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25301-02-4 | |

| Record name | Ethylene oxide-formaldehyde-4-(1,1,3,3-tetramethylbutyl)phenol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25301-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30179950 | |

| Record name | Tyloxapol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tyloxapol, when injected IP, blocks plasma lipolytic activity, and thus the breakdown of triglyceride-rich lipoproteins. It has also been shown to be inhibitor of lipoprotein lipase, thus preventing triglyceride uptake. | |

| Record name | Tyloxapol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

25301-02-4 | |

| Record name | Tyloxapol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyloxapol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tyloxapol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4,4-trimethylpentan-2-yl)phenol; formaldehyde; oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

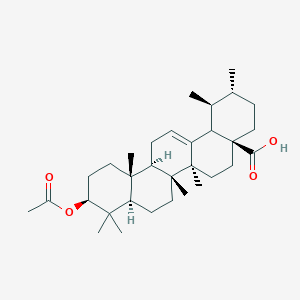

![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)